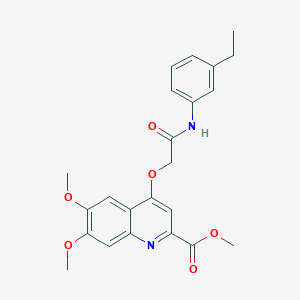

Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

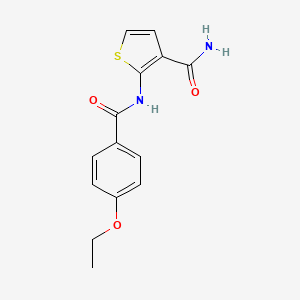

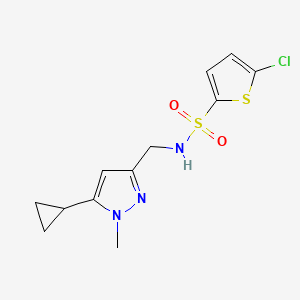

Compounds with similar structures often have similar properties. For example, compounds with an ethylphenylamino group often exhibit interesting chemical and biological properties . The presence of a quinoline structure is also noteworthy, as quinoline derivatives are known to possess a wide range of biological activities .

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis

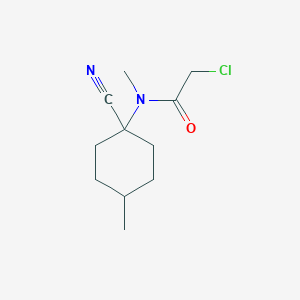

The reactivity of a compound is largely determined by its molecular structure. Functional groups, such as the ethylphenylamino and quinoline groups, will often undergo characteristic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in polar solvents .Scientific Research Applications

Synthesis and Molecular Structure

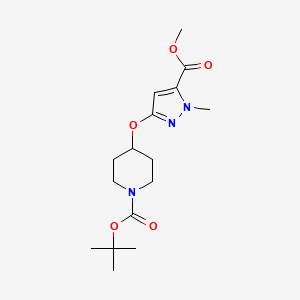

One area of research focuses on the synthesis and understanding of the molecular and crystal structures of similar compounds. For example, the study of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, revealing insights into the structural dynamics of such compounds through X-ray structural analysis (Rudenko et al., 2013). This research provides a foundation for understanding the structural properties that could influence the behavior and applications of Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate in various scientific contexts.

Fluorescence Applications

Another related compound, 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, prepared through specific synthesis routes, exhibits fluorescence properties. The mesomeric betaines structured from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrate cross-conjugated systems with fluorescence spectroscopic applications (Smeyanov et al., 2017). These findings suggest potential research applications of this compound in the development of fluorescent probes or materials for scientific studies.

Biological Activity

Research into similar quinoline derivatives has revealed biological activities that could be relevant to the applications of this compound. For instance, the synthesis and antihypoxic activity of related compounds highlight their potential as biologically active substances with antioxidative properties (Ukrainets et al., 2014). Such compounds have shown promising results in primary pharmacological screening, indicating their suitability for further testing as potential therapeutics or research tools in biological studies.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-5-14-7-6-8-15(9-14)24-22(26)13-31-19-12-18(23(27)30-4)25-17-11-21(29-3)20(28-2)10-16(17)19/h6-12H,5,13H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDABHRKTGMWMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)